2,5-Dimethyl-N'-{1-[2,4,6-trioxo-1,3-thiazinan-5-ylidene]ethyl}pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-N’~5~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-N’~5~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of acetylacetone and hydrazine to form 3,5-dimethylpyrazole . This intermediate is then further reacted with appropriate reagents to introduce the thiazine and carbohydrazide moieties. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and quality of the product.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-N’~5~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
1,3-DIMETHYL-N’~5~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various ligands and coordination compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-N’~5~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,3-DIMETHYL-N’~5~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H13N5O4S |
---|---|
Molecular Weight |
323.33 g/mol |
IUPAC Name |
N-[(E)-1-(6-hydroxy-2,4-dioxo-1,3-thiazin-5-yl)ethylideneamino]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13N5O4S/c1-5-4-7(17(3)16-5)9(18)15-14-6(2)8-10(19)13-12(21)22-11(8)20/h4,20H,1-3H3,(H,15,18)(H,13,19,21)/b14-6+ |
InChI Key |
UQXMZGNWJMADQO-MKMNVTDBSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)C(=O)N/N=C(\C)/C2=C(SC(=O)NC2=O)O)C |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NN=C(C)C2=C(SC(=O)NC2=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.